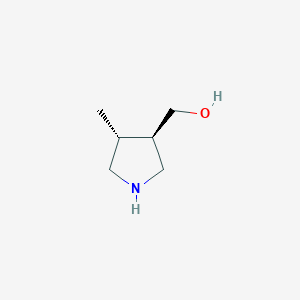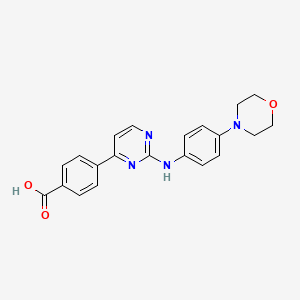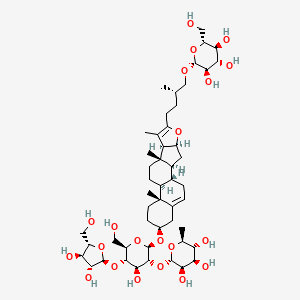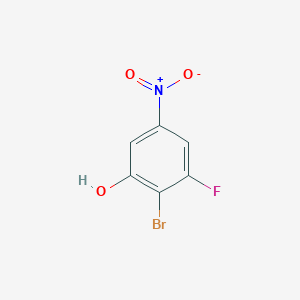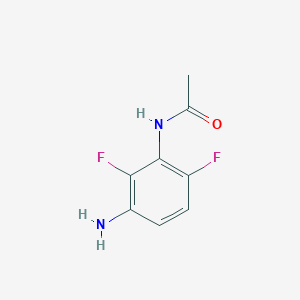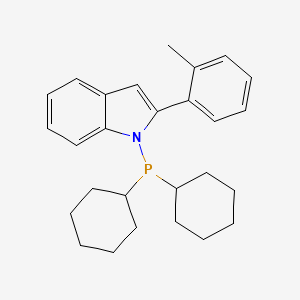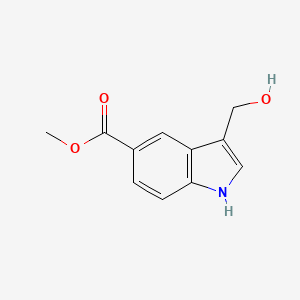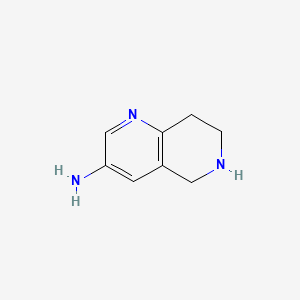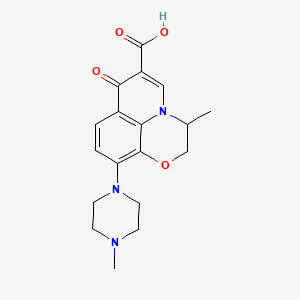
Defluoroofloxacin
Übersicht
Beschreibung
Defluoroofloxacin is not directly mentioned in the provided papers; however, it is related to the fluoroquinolone class of antibiotics, which includes levofloxacin, a widely studied fluoroquinolone. Levofloxacin is the optical S-(−) isomer of the racemic drug substance ofloxacin and exhibits a broad spectrum of in vitro activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as Mycoplasma, Chlamydia, Legionella, and Mycobacteria spp. . It is more active against bacterial pathogens than its R-(+) isomer . Levofloxacin and its derivatives have been extensively used in treating infections of the respiratory tract, genitourinary tract, skin, and skin structures .
Synthesis Analysis
The synthesis of levofloxacin-based derivatives has been explored to enhance antibacterial activity against resistant Gram-positive pathogens. A series of C10 non-basic building block-substituted levofloxacin core-based derivatives were synthesized with yields ranging from 43-86%. These derivatives showed superior antibacterial activity compared to other clinically used fluoroquinolones . Additionally, new silver complexes with levofloxacin have been synthesized, aiming to extend the spectrum of activity and add new biological effects .
Molecular Structure Analysis
The molecular structure of levofloxacin and its behavior under different pH conditions have been studied using a combination of static quantum-mechanical calculations and experimental speciation studies. Ab initio molecular dynamics simulations have provided insights into the dynamics of water solvation shells and the protonation and deprotonation mechanisms of levofloxacin in aqueous environments .
Chemical Reactions Analysis
The photochemical reactivity of fluoroquinolones, including the process of defluorination, has been examined. For example, norfloxacin, enoxacin, and lomefloxacin undergo defluorination, and the quantum efficiency of this process is both structure and medium-dependent . The photodegradation of gatifloxacin and balofloxacin, two fluoroquinolones, has been investigated, revealing that defluorination, decarboxylation, and piperazinyl oxidation and rearrangement are among the pathways of phototransformation .
Physical and Chemical Properties Analysis
Levofloxacin's pharmacokinetics are described by a linear 2-compartment open model with first-order elimination. It has a high bioavailability, rapid and complete oral absorption, and is widely distributed throughout the body. The plasma elimination half-life ranges from 6 to 8 hours in individuals with normal renal function, and approximately 80% of the drug is eliminated unchanged in the urine . The adsorption of levofloxacin on pretreated barley straw has been studied, providing insights into the interaction strength between the adsorbent and adsorbate and adsorption site heterogeneity .
Wissenschaftliche Forschungsanwendungen
Fluoroquinolones and Bactericidal Antibiotics
Defluoroofloxacin, related to Levofloxacin, is a part of the fluoroquinolones class, recognized for their broad-spectrum bactericidal properties against both Gram-positive and Gram-negative bacteria. Levofloxacin, a fluoroquinolone, is utilized in anti-infective chemotherapy, particularly for treating urinary tract infections and pneumonia, predominantly caused by Escherichia coli and Streptococcus pneumoniae. These pathogens typically thrive in regions with high extracellular glutathione (GSH) concentration, which supports the design of new lipophilic Levofloxacin-based prodrugs. These prodrugs release the effective drug in response to GSH, a feature that improves the uptake of the prodrugs due to their higher lipophilicity, thereby achieving site-specific drug release through a glutathione-mediated biochemical transformation process (Pal et al., 2016).
Veterinary Medicine
In veterinary medicine, Levofloxacin (closely related to this compound) is used, though its application is limited. It's banned for veterinary use in the EU and used extralabel in companion animals in the USA. Several studies have been conducted on Levofloxacin in animal species, covering pharmacokinetic studies, tissue drug depletion, efficacy, and susceptibility of animal microbial isolates to the drug (Sitovs et al., 2021).
Biodegradation and Environmental Impact
The biodegradation of chiral fluoroquinolones like Ofloxacin and Levofloxacin (related to this compound) has been studied. Bacterial strains like Labrys portucalensis F11 and Rhodococcus sp. FP1 can degrade these antibiotics, which are considered environmental micropollutants due to their ecotoxicity and persistence. This degradation process is essential for understanding the environmental monitoring of these compounds, as the pharmacological properties and toxicity of their enantiomers can vary significantly (Maia et al., 2018).
Pharmacodynamics in Clinical Settings
The pharmacodynamics of Levofloxacin have been studied in patients with acute exacerbation of chronic bronchitis. The study examined the relationship between in vitro bacterial susceptibility to Levofloxacin, achieved serum and sputum concentrations of the drug, and in vivo bacterial eradication. It concluded that the pharmacodynamic values obtained in sputum with Levofloxacin could be used as predictors of therapy outcomes (Cazzola et al., 2005).
Wirkmechanismus
Target of Action
Defluoroofloxacin, like other fluoroquinolone antibiotics, primarily targets bacterial DNA topoisomerase IV and DNA gyrase (topoisomerase II) . These enzymes play a crucial role in bacterial DNA replication, making them ideal targets for antibacterial action.
Mode of Action
This compound inhibits the activity of bacterial DNA topoisomerase IV and DNA gyrase . This interference prevents the relaxation of positive supercoils introduced during the DNA elongation process . The resultant strain inhibits further elongation, effectively halting bacterial DNA replication .
Biochemical Pathways
It is known that the inhibition of dna topoisomerase iv and dna gyrase disrupts bacterial dna replication . This disruption can lead to cell death, effectively stopping the spread of bacterial infection.
Pharmacokinetics
This compound is rapidly absorbed and exhibits comparable exposure characteristics between its intravenous (300 mg) and oral (450 mg) formulations . This compound is primarily excreted renally, but also undergoes metabolism by uridine diphosphate-glucuronosyltransferase enzymes in the formation of a conjugated metabolite . These properties impact the drug’s bioavailability and necessitate renal dose adjustment in the setting of renal dysfunction .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial DNA replication. By targeting and inhibiting DNA topoisomerase IV and DNA gyrase, this compound prevents the relaxation of positive supercoils introduced during the DNA elongation process . This inhibition disrupts the replication process, leading to bacterial cell death and the cessation of infection spread.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Defluoroofloxacin plays a crucial role in biochemical reactions by inhibiting bacterial DNA synthesis. It interacts with bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. By forming a complex with these enzymes, this compound prevents the supercoiling and relaxation of bacterial DNA, ultimately leading to the inhibition of bacterial growth and replication .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting DNA replication and transcription, leading to cell death. In bacterial cells, this compound affects cell signaling pathways, gene expression, and cellular metabolism. It inhibits the activity of DNA gyrase and topoisomerase IV, which are critical for maintaining DNA integrity and proper cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with bacterial DNA gyrase and topoisomerase IV. By forming a stable complex with these enzymes, this compound inhibits their activity, preventing the relaxation of positive supercoils introduced during DNA replication. This inhibition leads to the accumulation of DNA breaks and ultimately results in bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its efficacy may decrease over extended periods. Long-term exposure to this compound can lead to the development of bacterial resistance and alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent antibacterial activity without significant toxic effects. At higher doses, it can cause adverse effects such as gastrointestinal disturbances, liver toxicity, and alterations in blood parameters. The threshold effects observed in animal studies highlight the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
This compound is involved in various metabolic pathways within bacterial cells. It interacts with enzymes and cofactors that are essential for DNA replication and repair. The inhibition of DNA gyrase and topoisomerase IV by this compound disrupts the normal metabolic flux, leading to the accumulation of DNA damage and impaired cellular function. These effects on metabolic pathways contribute to the bactericidal activity of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can penetrate bacterial cell membranes and accumulate in intracellular compartments. The transport of this compound is facilitated by specific transporters and binding proteins that enhance its uptake and distribution. Once inside the cells, this compound exerts its antibacterial effects by targeting DNA gyrase and topoisomerase IV .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cytoplasm, where it interacts with DNA gyrase and topoisomerase IV. These enzymes are localized in the nucleoid region of bacterial cells, where DNA replication and transcription occur. The targeting signals and post-translational modifications of this compound direct it to these specific compartments, ensuring its effective inhibition of bacterial DNA synthesis .
Eigenschaften
IUPAC Name |
2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-11-10-25-17-14(20-7-5-19(2)6-8-20)4-3-12-15(17)21(11)9-13(16(12)22)18(23)24/h3-4,9,11H,5-8,10H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLIAKDHRADSBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201109130 | |
| Record name | 2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201109130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95848-94-5 | |
| Record name | 2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95848-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Defluoroofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095848945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201109130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEFLUOROOFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q53R99NFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030717.png)
![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate](/img/structure/B3030719.png)
